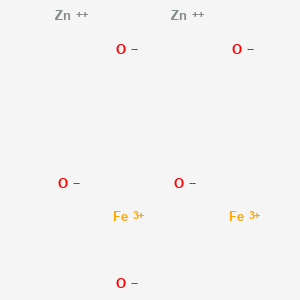
DFC 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFC 100 is a compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It has unique properties that make it valuable for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFC 100 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic routes may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced reactors, continuous flow systems, and stringent quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
DFC 100 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
DFC 100 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in manufacturing processes, including the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of DFC 100 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
DFC 100 can be compared with other similar compounds to highlight its uniqueness:
Diclofenac: A non-steroidal anti-inflammatory drug with similar chemical properties but different applications.
Acetaminophen: Another pharmaceutical compound with distinct therapeutic uses.
Ibuprofen: Shares some chemical similarities but has different pharmacological effects.
This compound stands out due to its versatility and wide range of applications across different scientific and industrial fields.
Properties
CAS No. |
11129-48-9 |
|---|---|
Molecular Formula |
Fe2O5Zn2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dizinc;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.5O.2Zn/q2*+3;5*-2;2*+2 |
InChI Key |
SBKRHYXJODQCDX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2].[Zn+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


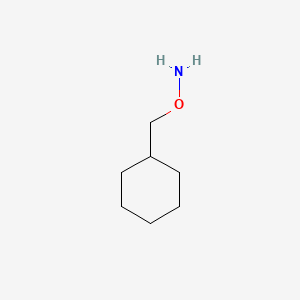
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)
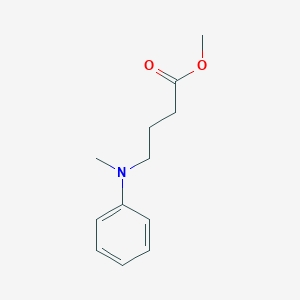
![N-[2-(3-Methoxyphenyl)ethyl]formamide](/img/structure/B3045581.png)
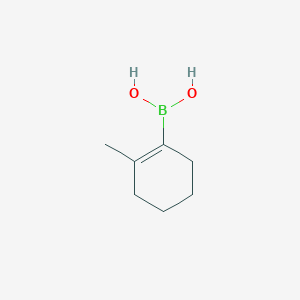
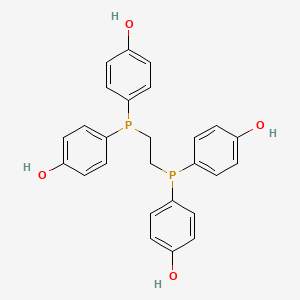
![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)
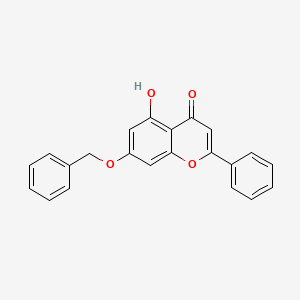
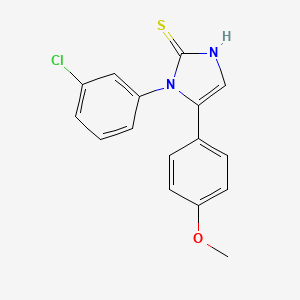
![5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)
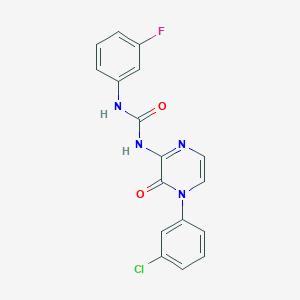
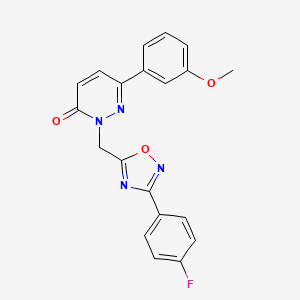
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)
